4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and an imidazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Pyrrolidine Formation: The formation of the pyrrolidine ring through cyclization reactions.
Imidazolone Formation: The synthesis of the imidazolone ring, often through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-((5-chloropyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one: Similar structure with a chlorine atom instead of bromine.
4-(3-((5-fluoropyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one lies in its specific combination of functional groups and structural features. The presence of the bromine atom in the pyridine ring can influence its reactivity and biological activity, making it distinct from its analogs with different halogen atoms.
Properties
IUPAC Name |
4-[3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c14-8-1-2-11(15-5-8)21-9-3-4-18(7-9)12(19)10-6-16-13(20)17-10/h1-2,5-6,9H,3-4,7H2,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXJHPWVWAMVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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